molecular formula C21H23N3O5 B2495106 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one CAS No. 1351581-26-4

4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one

Cat. No.: B2495106
CAS No.: 1351581-26-4
M. Wt: 397.431
InChI Key: XBHKTVVSVPAVRF-UHFFFAOYSA-N
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Description

. This compound is of particular interest due to its ability to promote the survival of newborn neurons, making it a promising candidate for research in neurodegenerative diseases and cognitive disorders.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one has several scientific research applications:

    Neuroprotection: It has been studied for its ability to protect neurons from apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.

    Cognitive Enhancement: Research has shown that it can promote the survival of newborn neurons, which may enhance cognitive functions.

    Medicinal Chemistry: The compound is used as a lead molecule in the development of new drugs targeting neurodegenerative and cognitive disorders.

Comparison with Similar Compounds

Similar Compounds

    P7C3-A20: A derivative of 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one with enhanced neuroprotective properties.

    P7C3-S243: Another derivative with modifications to improve its pharmacokinetic profile.

Uniqueness

This compound stands out due to its potent neuroprotective effects and ability to promote the survival of newborn neurons. Its derivatives, such as P7C3-A20 and P7C3-S243, have been developed to enhance these properties further, making it a unique and valuable compound in neuroprotective research.

Properties

IUPAC Name

4-benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-19-15-28-14-17(24(19)13-16-5-2-1-3-6-16)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-29-18/h1-7,12,17H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHKTVVSVPAVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2COCC(=O)N2CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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